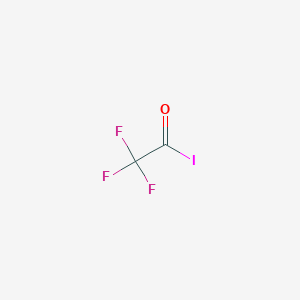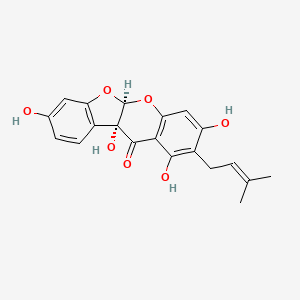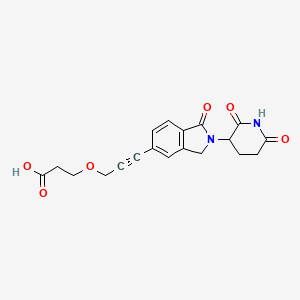
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C9H5F4IO2. This compound is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursorsThe methoxy group is usually introduced through a methylation reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodo group can participate in halogen bonding, which is crucial for binding to target proteins. The methoxy group can enhance the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone: Unique due to the combination of trifluoromethyl, fluoro, iodo, and methoxy groups.
1,1,1-Trifluoro-2-iodoethane: Similar in having trifluoromethyl and iodo groups but lacks the phenyl ring and methoxy group.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains trifluoromethyl groups but differs in the position and presence of other substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H5F4IO2 |
|---|---|
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H5F4IO2/c1-16-5-3-2-4(14)6(7(5)10)8(15)9(11,12)13/h2-3H,1H3 |
Clé InChI |
IKOCDXSMLCWQGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)I)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)


